3-Chloro-2-trifluoromethylbenzoic acid

Descripción general

Descripción

“3-Chloro-2-trifluoromethylbenzoic acid” is a chemical compound with the CAS Number: 857061-43-9 . It has a molecular weight of 224.57 and is typically available in powder form .

Molecular Structure Analysis

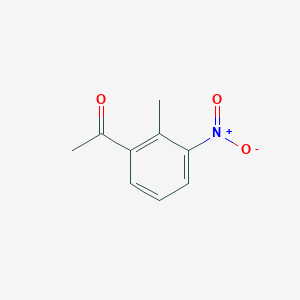

The molecular formula of “3-Chloro-2-trifluoromethylbenzoic acid” is C8H4ClF3O2 . Its average mass is 224.564 Da and its monoisotopic mass is 223.985199 Da .

Physical And Chemical Properties Analysis

“3-Chloro-2-trifluoromethylbenzoic acid” is a powder . It has a melting point between 117-121 degrees Celsius .

Aplicaciones Científicas De Investigación

Pharmaceutical Research

3-Chloro-2-trifluoromethylbenzoic acid is utilized in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group is particularly valuable due to its bioisosteric properties, which can enhance the metabolic stability and bioavailability of therapeutic agents . For instance, it serves as a precursor in the development of cathepsin S inhibitors, which are potential treatments for autoimmune diseases .

Agricultural Chemistry

In agriculture, this compound is explored for its potential role in the synthesis of pesticides. The trifluoromethyl group can contribute to the creation of more potent and selective agrochemicals . Its derivatives may also serve as standards for monitoring pesticide contamination and exposure .

Material Science

3-Chloro-2-trifluoromethylbenzoic acid is a building block in material science for synthesizing advanced polymers and resins. Its inclusion in polymer chains can impart properties like increased resistance to solvents and thermal stability .

Chemical Synthesis

This compound is a versatile intermediate in organic synthesis. It’s used in reactions such as free radical bromination and nucleophilic substitution, which are foundational for constructing complex organic molecules . It also plays a role in the synthesis of organometallic compounds through cross-coupling reactions .

Environmental Science

Environmental scientists use 3-chloro-2-(trifluoromethyl)benzoic Acid to study the environmental fate of fluorinated organic compounds. Its derivatives can act as tracers or standards in environmental sampling and analysis, helping to track the spread and degradation of pollutants .

Biochemistry

In biochemistry, this compound is used to investigate protein-ligand interactions. For example, it has been used to study the binding dynamics of amino acid derivatives with chaperone proteins, which is crucial for understanding protein folding and stability .

Safety and Hazards

The safety information for “3-Chloro-2-trifluoromethylbenzoic acid” includes several hazard statements: H302, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and others .

Direcciones Futuras

The trifluoromethyl group is known for its abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . Therefore, compounds like “3-Chloro-2-trifluoromethylbenzoic acid” could potentially have significant applications in the development of new pharmaceuticals and agrochemicals .

Mecanismo De Acción

Target of Action

It is known to be a reactant in the preparation of trifluoromethylphenyl as p2 for ketoamide-based cathepsin s inhibitors . Cathepsin S is a cysteine protease involved in antigen presentation and is a target for therapeutic intervention in autoimmune diseases.

Mode of Action

As a reactant in the synthesis of cathepsin S inhibitors, it likely interacts with its targets through covalent or non-covalent bonding, leading to changes in the target’s function or structure .

Biochemical Pathways

Given its role in the synthesis of cathepsin s inhibitors, it may indirectly influence the antigen presentation pathway and immune response .

Pharmacokinetics

Factors such as its molecular weight (22456 Da ) and predicted pKa (2.45±0.25 ) may influence its bioavailability.

Result of Action

As a reactant in the synthesis of cathepsin s inhibitors, it may contribute to the inhibition of cathepsin s activity, potentially affecting antigen presentation and immune response .

Propiedades

IUPAC Name |

3-chloro-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-5-3-1-2-4(7(13)14)6(5)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVGYAZXHZUVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470162 | |

| Record name | 3-Chloro-2-trifluoromethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

857061-43-9 | |

| Record name | 3-Chloro-2-trifluoromethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride](/img/structure/B1600776.png)

![2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid](/img/structure/B1600778.png)

![4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1600780.png)